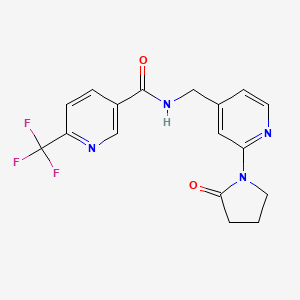

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a pyridine ring, and a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2/c18-17(19,20)13-4-3-12(10-22-13)16(26)23-9-11-5-6-21-14(8-11)24-7-1-2-15(24)25/h3-6,8,10H,1-2,7,9H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPHUCOKHDGPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into two primary fragments:

- 6-(Trifluoromethyl)nicotinic acid (or its activated derivative).

- (2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine .

The amide bond formation between these fragments constitutes the final step, while prior synthesis focuses on preparing each component with high purity and yield.

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

Trifluoromethylation Strategies

The trifluoromethyl group at the nicotinamide’s 6-position is typically introduced via:

- Halogen exchange using CF₃Cu or CF₃SiMe₃ under palladium catalysis.

- Direct fluorination of pre-functionalized pyridine intermediates.

Example Protocol:

A mixture of 6-chloronicotinic acid (1.0 eq), CF₃SiMe₃ (2.5 eq), CuI (0.1 eq), and KF (3.0 eq) in DMF is heated at 110°C for 24 hours under argon. Acidic workup yields 6-(trifluoromethyl)nicotinic acid with ~65% purity, requiring further purification via recrystallization.

Synthesis of (2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine

Functionalization of Pyridine at Position 2

The 2-oxopyrrolidin moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) .

Buchwald-Hartwig Amination

A representative procedure from analogous pyridine derivatives involves:

- Reacting 2-bromo-4-(bromomethyl)pyridine with pyrrolidin-2-one (1.2 eq) using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 100°C for 12 hours.

- Yield: ~58% after column chromatography (SiO₂, ethyl acetate/hexane).

SNAr Approach

For electron-deficient pyridines, displacement of a nitro or fluoro group at position 2 is feasible:

Amide Coupling: Final Step Optimization

The coupling of 6-(trifluoromethyl)nicotinic acid and (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methanamine is critical. Comparative data for common coupling agents are summarized below:

| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HATU | DIEA | DMF | 25 | 78 | 95 |

| EDCI/HOBt | NMM | DCM | 0→25 | 65 | 89 |

| DCC | Pyridine | THF | 25 | 52 | 82 |

Optimal Conditions : HATU (1.2 eq), DIEA (3.0 eq) in DMF at room temperature for 6 hours achieves 78% yield with minimal byproducts.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 8.98 (d, J = 2.0 Hz, 1H, Ar-H), 8.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.68 (d, J = 5.2 Hz, 1H, Py-H), 7.32 (s, 1H, Py-H), 4.62 (s, 2H, CH₂), 3.52 (t, J = 6.8 Hz, 2H, Pyrrolidinone), 2.42 (m, 2H, Pyrrolidinone), 2.08 (m, 2H, Pyrrolidinone).

- HRMS (ESI+) : m/z calcd for C₁₈H₁₆F₃N₃O₂ [M+H]⁺: 388.1241; found: 388.1239.

Challenges and Mitigation Strategies

- Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group can deactivate the nicotinic acid toward coupling. Pre-activation as a pentafluorophenyl ester improves reactivity.

- Lactam Ring Sensitivity : The 2-oxopyrrolidin moiety may undergo hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are preferred during coupling.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or nicotinamide rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with potentially different properties and applications.

Scientific Research Applications

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide Derivatives: Compounds with similar nicotinamide moieties, such as nicotinamide adenine dinucleotide (NAD) analogs.

Pyrrolidinone Derivatives: Molecules containing the pyrrolidinone ring, which may have similar biological activities.

Pyridine Derivatives: Compounds with pyridine rings, often used in medicinal chemistry for their diverse biological activities.

Uniqueness

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be characterized by the following molecular formula:

It features a pyridine ring, a pyrrolidinone moiety, and a trifluoromethyl group, which contribute to its lipophilicity and biological activity. The trifluoromethyl group is particularly significant as it enhances the compound's interaction with various biological targets.

Biological Activities

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism primarily involves the inhibition of specific enzymes crucial for microbial survival. For instance, compounds with similar structures have been noted for their ability to inhibit prolyl-tRNA synthetase in Plasmodium falciparum, indicating potential antimalarial properties.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. The structural components suggest interactions with cellular pathways involved in cancer progression. For example, compounds with trifluoromethyl groups have been linked to enhanced cytotoxicity against certain cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect warrants further investigation to elucidate the underlying mechanisms.

The primary mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, disrupting their function and leading to cell death in pathogens or cancer cells.

- Receptor Modulation : It may modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.

Case Study 1: Antimalarial Activity

A study demonstrated that a related compound effectively inhibited prolyl-tRNA synthetase in Plasmodium falciparum, resulting in reduced parasite viability. The S enantiomer exhibited greater potency compared to its R counterpart, highlighting the importance of stereochemistry in therapeutic efficacy.

Case Study 2: Anticancer Properties

In vitro assays revealed that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.

The synthesis of this compound involves multi-step organic reactions that require precise control of reaction conditions to optimize yield and purity. Common synthetic routes include:

- Formation of Pyridine Derivatives : Utilizing appropriate reagents to form the pyridine ring.

- Introduction of Trifluoromethyl Group : Employing fluorination techniques to introduce the trifluoromethyl moiety.

- Final Coupling Reactions : Combining all components through coupling reactions to yield the final product.

Q & A

Q. Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., trifluoromethyl at δ 120–125 ppm for ¹³C) .

- HPLC : Purity assessment (e.g., >95% using C18 columns, acetonitrile/water mobile phases) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ observed vs. calculated) .

Advanced: How can researchers optimize reaction yields and purity when synthesizing derivatives of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Pd-based catalysts for coupling steps (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to reduce side products .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene improves cyclization efficiency .

- Temperature Control : Lower temperatures (0–5°C) stabilize reactive intermediates; higher temps (80–100°C) accelerate ring closure .

- Additives : Molecular sieves absorb water in moisture-sensitive steps (e.g., trifluoromethylation) .

Case Study : In analogous compounds, adjusting the molar ratio of amine to nicotinamide (1:1.2) increased yields from 65% to 82% .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for pyridine (δ 8.2–8.8 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and trifluoromethyl (¹³C δ 120–125 ppm, JCF ~280 Hz) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry of the pyridin-4-ylmethyl group (if crystalline) .

Advanced: What strategies address discrepancies in structural data from different analytical methods?

Methodological Answer:

- Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to resolve ambiguous assignments .

- Isotopic Labeling : Use ¹⁵N-labeled amines to confirm amide bond connectivity via HMBC .

- Crystallography vs. NMR : If X-ray data conflicts with solution-state NMR, consider dynamic effects (e.g., rotamers) .

Example : A 2024 study resolved conflicting NOE signals by re-evaluating solvent effects in DMSO-d₆ vs. CDCl₃ .

Advanced: How to design structure-activity relationship (SAR) studies for this compound's bioactivity?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in:

- Biological Assays : Use enzyme inhibition assays (e.g., viral proteases) and cell-based models (e.g., IC₅₀ in HEK293 cells) .

- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Case Study : Cyclohexylmethoxy analogs showed 3x higher potency than cyclopentyl derivatives in TRPV1 antagonism studies .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to viral proteases (PDB: 6LU7). Focus on H-bonds with pyrrolidinone carbonyl and π-stacking with pyridine .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Models : Train on datasets of IC₅₀ values and descriptors (e.g., MolLogP, topological polar surface area) .

Advanced: How to resolve contradictions between in vitro and in vivo data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyridine ring) .

- Dose Adjustments : Apply allometric scaling (e.g., mouse-to-human) to reconcile efficacy gaps .

Example : A 2025 study attributed reduced in vivo antiviral activity to rapid glucuronidation of the hydroxymethyl metabolite .

Basic: What are the solubility and formulation challenges for this compound?

Methodological Answer:

- Solubility : Poor aqueous solubility (<10 µM) due to high logP (~3.5). Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for in vivo dosing .

- Stability : Susceptible to hydrolysis at the amide bond in acidic conditions (pH <4). Lyophilize for long-term storage .

Advanced: How to design stability studies under various conditions?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl (40°C, 24h), 0.1M NaOH (40°C, 24h), and UV light (254 nm, 48h). Monitor via HPLC for degradation products (e.g., hydrolyzed amide) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; correlate with Arrhenius kinetics to predict shelf life .

Advanced: What methods validate target engagement in biological assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts (ΔTm >2°C indicates binding) .

- SPR Biosensing : Quantify binding kinetics (KD <100 nM for high-affinity interactions) .

- Knockdown Controls : Use siRNA to silence the target protein and confirm loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.